molecular formula C21H31NO11 B12854657 Gal(b1-4)GalNAc(a)-O-Bn

Gal(b1-4)GalNAc(a)-O-Bn

Cat. No.: B12854657
M. Wt: 473.5 g/mol
InChI Key: SYUTXOZIXYNPMH-AEFJUSFESA-N
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Description

The compound Gal(b1-4)GalNAc(a)-O-Bn, also known as Galactose-beta-1,4-N-acetylgalactosamine-alpha-O-benzyl, is a synthetic oligosaccharide. It is composed of a galactose (Gal) unit linked to an N-acetylgalactosamine (GalNAc) unit through a beta-1,4-glycosidic bond, with an alpha-O-benzyl group attached to the GalNAc unit. This compound is significant in the study of glycosylation processes and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gal(b1-4)GalNAc(a)-O-Bn typically involves the use of glycosyltransferases, which are enzymes that catalyze the transfer of sugar moieties from activated donor molecules to specific acceptor molecules. One common method involves the use of UDP-galactose as the donor substrate and N-acetylglucosamine (GlcNAc) as the acceptor substrate, with the reaction catalyzed by beta-1,4-galactosyltransferase .

Industrial Production Methods

Industrial production of this compound can be achieved through large-scale enzymatic synthesis. This involves the use of recombinant glycosyltransferases expressed in microbial systems, such as Escherichia coli or yeast, to catalyze the glycosylation reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as pH, temperature, and substrate concentrations .

Chemical Reactions Analysis

Types of Reactions

Gal(b1-4)GalNAc(a)-O-Bn can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like periodate, reducing agents like sodium borohydride, and substituting agents like alkyl halides. The reactions are typically carried out under mild conditions to preserve the integrity of the glycosidic bonds .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with periodate can yield aldehyde or carboxylic acid derivatives, while reduction with sodium borohydride can produce alcohol derivatives .

Scientific Research Applications

Gal(b1-4)GalNAc(a)-O-Bn has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Gal(b1-4)GalNAc(a)-O-Bn involves its interaction with specific glycosyltransferases and glycosidases. These enzymes recognize the glycosidic bonds and catalyze the addition or removal of sugar units. The compound can also bind to lectins, which are proteins that specifically recognize and bind to carbohydrate structures, thereby influencing cellular signaling pathways and immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Gal(b1-4)GalNAc(a)-O-Bn is unique due to its specific glycosidic linkage and the presence of the benzyl group, which can influence its reactivity and interactions with enzymes and proteins. This makes it a valuable tool for studying glycosylation processes and developing glycan-based applications .

Properties

Molecular Formula

C21H31NO11

Molecular Weight

473.5 g/mol

IUPAC Name

N-[(2S,3R,4R,5R,6R)-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide

InChI

InChI=1S/C21H31NO11/c1-10(25)22-14-16(27)19(33-21-18(29)17(28)15(26)12(7-23)31-21)13(8-24)32-20(14)30-9-11-5-3-2-4-6-11/h2-6,12-21,23-24,26-29H,7-9H2,1H3,(H,22,25)/t12-,13-,14-,15+,16-,17+,18-,19+,20+,21+/m1/s1

InChI Key

SYUTXOZIXYNPMH-AEFJUSFESA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)OC3C(C(C(C(O3)CO)O)O)O)O

Origin of Product

United States

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